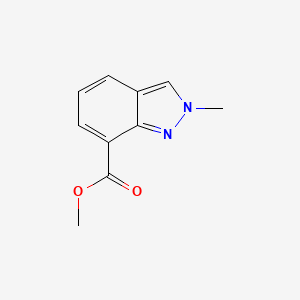

Methyl 2-methyl-2H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylindazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVGFEGPYPLSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653317 | |

| Record name | Methyl 2-methyl-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-88-6 | |

| Record name | Methyl 2-methyl-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, exists in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2] The strategic functionalization of the indazole core allows for the fine-tuning of physicochemical and pharmacological properties, making it a versatile template for drug design.[3]

Methyl 2-methyl-2H-indazole-7-carboxylate is a specific derivative belonging to the 2H-indazole class. The substitution pattern, with a methyl group at the N2 position and a methyl carboxylate group at the C7 position, offers a unique combination of features that can influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, compiled to aid researchers in its utilization and further exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 1092351-88-6 | J&K Scientific[4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | J&K Scientific[4] |

| Molecular Weight | 190.20 g/mol | J&K Scientific[4] |

| IUPAC Name | methyl 2-methylindazole-7-carboxylate | J&K Scientific[4] |

| Physical Form | Solid | CymitQuimica[5] |

Synthesis and Mechanism

The synthesis of this compound can be logically approached through two primary strategies: direct construction of the substituted indazole ring system or modification of a pre-existing indazole core. The latter is often more practical and is exemplified here.

Synthetic Pathway Overview

A plausible and efficient route to this compound involves a two-step process starting from a suitable precursor. This approach offers good control over regioselectivity. The general workflow is as follows:

Caption: General synthetic strategies for this compound.

Experimental Protocol: Esterification of 2-Methyl-2H-indazole-7-carboxylic acid

This protocol details the synthesis of the target molecule from its corresponding carboxylic acid precursor, a common and effective method for preparing esters.

Materials:

-

2-Methyl-2H-indazole-7-carboxylic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-2H-indazole-7-carboxylic acid in an excess of methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[6]

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

-

Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The neutralization and washing steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, facilitating the purification of the neutral ester product.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]⁺ would be at m/z = 190.20.

Potential Applications and Biological Significance

The indazole core is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The specific substitution pattern of this compound suggests its potential as a valuable intermediate or a final active compound in several therapeutic areas.

-

Oncology: Derivatives of 2-phenyl-2H-indazole-7-carboxamide have been investigated as potent poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. The 7-carboxamide moiety is crucial for activity, suggesting that the corresponding ester could be a key intermediate for the synthesis of such inhibitors.

-

Antimicrobial and Anti-inflammatory: The 2H-indazole scaffold is found in compounds with demonstrated antimicrobial and anti-inflammatory activities.[1] Further screening of this compound and its derivatives in relevant biological assays is warranted.

-

Drug Discovery Intermediate: The presence of a reactive ester functional group makes this molecule an excellent starting point for the synthesis of a library of amide derivatives through aminolysis. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities at the 7-position.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. Its preparation via the esterification of the corresponding carboxylic acid is a straightforward and scalable method. While detailed experimental and biological data for this specific compound are not extensively published, its structural features and the known activities of the indazole scaffold highlight its potential as a valuable building block in drug discovery and development. This guide provides a foundational understanding to encourage and facilitate further research into the properties and applications of this promising compound.

References

- [Refer to a general review on 2H-indazole synthesis, if available]

- [Refer to a source discussing the mechanism of Fischer esterific

- [Refer to a source on the biological activities of indazoles]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- [Refer to a source discussing the synthesis of 2H-indazoles]

- [Refer to a source with spectral d

-

Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

- [Refer to a source discussing the biological activity of indazole deriv

- [Refer to a source discussing the synthesis of indazole deriv

- Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.

- [Refer to a source on the synthesis of indazole deriv

-

ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

- [Refer to a source discussing the synthesis of indazole deriv

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

- [Refer to a source on the synthesis of indazole deriv

- [Refer to a source on the synthesis of indazole deriv

- [Refer to a source on the synthesis of indazole deriv

- [Refer to a source on the synthesis of indazole deriv

Sources

- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Methyl 2H-indazole-7-carboxylate | CymitQuimica [cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-7-carboxylate: Structure, Synthesis, and Applications

Introduction: The Significance of the Indazole Scaffold

Indazoles are a class of bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring.[1] This core structure is of immense interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents.[2] The indazole nucleus can be considered a bioisostere of purines, allowing it to interact with a wide range of biological targets.[1] Consequently, indazole derivatives have been successfully developed as potent inhibitors of protein kinases, PARP (poly(ADP-ribose) polymerase), and other enzymes implicated in diseases such as cancer and inflammatory disorders.[1][3]

The substitution pattern on the indazole ring system plays a crucial role in determining the molecule's biological activity. Indazoles can exist as two principal tautomers: 1H-indazoles and 2H-indazoles. The 1H-tautomer is generally the more thermodynamically stable form.[2] However, 2H-indazole derivatives have garnered significant attention for their unique biological profiles and are key components in several advanced drug candidates.[4][5] This guide focuses specifically on Methyl 2-methyl-2H-indazole-7-carboxylate, a derivative with strategic functional groups that make it a valuable intermediate in organic synthesis and drug discovery.

Physicochemical Properties and Structural Features

This compound is a solid at room temperature with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The core of the molecule is the 2H-indazole ring system, which dictates its fundamental chemical properties. The key structural features include:

-

2H-Indazole Core: The nitrogen at position 2 is substituted with a methyl group, which locks the tautomeric form and influences the electronic distribution within the aromatic system.

-

Methyl Ester at Position 7: The methoxycarbonyl group at the 7-position of the benzene ring is an electron-withdrawing group that can participate in various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1092351-88-6 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Solid |

| SMILES | CN1C=C2C=CC=C(C2=N1)C(=O)OC |

| InChI Key | QHVGFEGPYPLSET-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of the indazole ring followed by functional group manipulations. While a single, direct protocol is not extensively reported, a logical and field-proven synthetic strategy can be constructed from established methodologies for related indazole derivatives. The most plausible pathway involves the initial synthesis of 2-methyl-2H-indazole-7-carboxylic acid, followed by esterification.

Synthesis of the Precursor: 2-Methyl-2H-indazole-7-carboxylic acid

The formation of the 2-substituted indazole ring is a critical step. A common and effective method for the synthesis of 2H-indazoles is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[4] This approach allows for the direct and regioselective construction of the desired indazole core.

An alternative route involves the initial formation of an indazole-7-carboxylic acid, which can then be N-alkylated. However, the alkylation of the indazole ring can often lead to a mixture of N-1 and N-2 isomers, necessitating chromatographic separation.[6]

Esterification of 2-Methyl-2H-indazole-7-carboxylic acid

Once the 2-methyl-2H-indazole-7-carboxylic acid precursor is obtained, the final step is a standard esterification reaction. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.

Below is a detailed, self-validating experimental protocol for the esterification step, adapted from established procedures for similar substrates.

Experimental Protocol: Esterification of 2-Methyl-2H-indazole-7-carboxylic acid

Objective: To synthesize this compound from 2-methyl-2H-indazole-7-carboxylic acid.

Materials:

-

2-Methyl-2H-indazole-7-carboxylic acid

-

Methanol (anhydrous)

-

Methanesulfonic acid (MsOH) or Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2H-indazole-7-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of carboxylic acid).

-

Acid Catalysis: To the stirred solution, carefully add a catalytic amount of methanesulfonic acid (e.g., 0.1-0.2 eq) or concentrated sulfuric acid (a few drops).

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Allow the reaction mixture to cool to room temperature. b. Reduce the volume of the methanol by approximately half using a rotary evaporator. c. Carefully add the concentrated reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Ensure that any effervescence has ceased. d. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Isolation and Purification: a. Combine the organic extracts and wash with brine (1 x 20 mL). b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. c. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. d. If necessary, the crude product can be further purified by column chromatography on silica gel.

The logical flow of this synthesis is depicted in the following workflow diagram.

Structural Elucidation and Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are outlined below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (3H) in the range of 7.0-8.0 ppm. A singlet for the N-methyl group (3H) around 4.0-4.3 ppm. A singlet for the ester methyl group (3H) around 3.9-4.1 ppm. A singlet for the C3-proton of the indazole ring around 8.0-8.5 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons in the range of 110-145 ppm. A signal for the N-methyl carbon around 35-40 ppm. A signal for the ester methyl carbon around 52-55 ppm. A signal for the ester carbonyl carbon around 165-170 ppm. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 191.08. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band from the ester group around 1710-1730 cm⁻¹. C-H stretching bands for the aromatic and methyl groups. C=C and C=N stretching bands characteristic of the indazole ring system. |

Applications in Drug Discovery and Research

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its role as a building block for the creation of libraries of substituted indazoles for high-throughput screening in drug discovery programs.

Precursor to PARP Inhibitors

A significant application of the 2H-indazole-7-carboxylate scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

The 7-carboxamide group is a common feature in many potent PARP inhibitors. This compound can be readily converted to the corresponding carboxamide through amidation, making it a valuable precursor for the synthesis of novel PARP inhibitors. The overall relationship is illustrated below.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The presence of the N-methyl group and the C-7 methyl ester provides two distinct points for further chemical modification, allowing for the generation of diverse molecular libraries. The relevance of the 2H-indazole-7-carboxamide scaffold in the design of potent PARP inhibitors underscores the value of this compound as a key intermediate in the development of next-generation cancer therapeutics. Further exploration of the reactivity and applications of this compound is warranted and is likely to yield novel compounds with significant biological activity.

References

- CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google P

-

2H-Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (URL: [Link])

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. (URL: [Link])

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: [Link])

-

Wiley-VCH 2007 - Supporting Information. (URL: [Link])

-

2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. (URL: [Link])

-

(PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - ResearchGate. (URL: [Link])

-

Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (URL: [Link])

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed. (URL: [Link])

- WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google P

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - The Royal Society of Chemistry. (URL: [Link])

- WO2017186693A1 - Synthesis of indazoles - Google P

-

Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. (URL: [Link])

-

Esterification between carboxylic acids and equimolar amounts of alcohols using MsCl (3)/amines - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-7-carboxylate (CAS: 1092351-88-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the 2H-Indazole Scaffold

The indazole core is a privileged scaffold in modern medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] While the 1H-indazole tautomer has been extensively studied, the 2H-indazole isomer is gaining significant attention for its unique pharmacological properties.[2][3] Compounds incorporating the 2H-indazole moiety have shown promise in various therapeutic areas, including oncology and inflammatory diseases.[4][5] This guide focuses on a specific, yet important derivative, Methyl 2-methyl-2H-indazole-7-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications for researchers in the field.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 1092351-88-6 | J&K Scientific[1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | J&K Scientific[1] |

| Molecular Weight | 190.19 g/mol | J&K Scientific[1] |

| IUPAC Name | methyl 2-methylindazole-7-carboxylate | J&K Scientific[1] |

| SMILES | CN1C=C2C=CC=C(C2=N1)C(=O)OC | J&K Scientific[1] |

| InChI Key | QHVGFEGPYPLSET-UHFFFAOYSA-N | J&K Scientific[1] |

graph "Methyl_2_methyl_2H_indazole_7_carboxylate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#EA4335"]; N2 [label="N", pos="-0.8,0.3!", fontcolor="#EA4335"]; C3 [label="C", pos="0.8,0.3!", fontcolor="#202124"]; C3a [label="C", pos="0.4,-0.9!", fontcolor="#202124"]; C4 [label="C", pos="1.1,-1.8!", fontcolor="#202124"]; C5 [label="C", pos="0.4,-3.0!", fontcolor="#202124"]; C6 [label="C", pos="-0.9,-3.0!", fontcolor="#202124"]; C7 [label="C", pos="-1.6,-1.8!", fontcolor="#202124"]; C7a [label="C", pos="-1.2,-0.9!", fontcolor="#202124"]; C_Me [label="CH₃", pos="0,2.4!", fontcolor="#202124"]; C_ester [label="C", pos="-2.9,-1.8!", fontcolor="#202124"]; O_double [label="O", pos="-3.6,-1.0!", fontcolor="#EA4335"]; O_single [label="O", pos="-3.6,-2.6!", fontcolor="#EA4335"]; C_ome [label="CH₃", pos="-4.8,-2.6!", fontcolor="#202124"]; // Bonds N1 -- N2; N2 -- C7a; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C3a -- C7a; C3a -- C3; C3 -- N1; N1 -- C_Me; C7 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_ome; // Aromatic hydrogens (implied)

}

Figure 1: Chemical structure of this compound.

Synthesis Strategies: Achieving Regioselective N-Methylation

The synthesis of 2-substituted-2H-indazoles often presents a challenge in controlling the regioselectivity of N-alkylation. The direct alkylation of an indazole precursor can lead to a mixture of N1 and N2 isomers.[6] However, several strategies have been developed to favor the formation of the desired 2H-indazole.

N-Alkylation of Methyl 1H-indazole-7-carboxylate

A plausible and direct route to this compound is the N-methylation of the corresponding precursor, Methyl 1H-indazole-7-carboxylate. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Recent studies have shown that the choice of base and solvent can significantly influence the N1/N2 ratio.[6] For the synthesis of N2-alkylated indazoles, conditions that promote the formation of the thermodynamically less stable, yet kinetically favored product are often employed.

Figure 2: General workflow for the synthesis of this compound via N-alkylation.

Causality Behind Experimental Choices:

The selection of a polar aprotic solvent like DMF or THF is crucial. These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive indazole anion. The choice of base, ranging from a milder carbonate to a stronger hydride, will affect the rate of deprotonation and can influence the kinetic vs. thermodynamic product distribution.

A detailed investigation into the regioselective alkylation of a versatile indazole, methyl 5-bromo-1H-indazole-3-carboxylate, highlights that Mitsunobu conditions can lead to high yields of the N2-substituted product.[6] While this is a different isomer, the principles of controlling regioselectivity are transferable.

General Protocol for N-Methylation of Methyl 1H-indazole-7-carboxylate

The following protocol is a general representation and may require optimization for this specific substrate.

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 1H-indazole-7-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Add a base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature.

-

Methylation: Add the methylating agent (e.g., Methyl Iodide, 1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.

Self-Validating System: The success of this protocol is validated at each step. The initial deprotonation can be confirmed by the evolution of hydrogen gas (in the case of NaH). The reaction progress is monitored chromatographically, and the final product's identity and purity are confirmed by spectroscopic methods, primarily NMR.

Alternative Synthesis Routes

Other methods for the synthesis of the 2H-indazole core, such as copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, or palladium-catalyzed intramolecular amination, are also viable for generating the core structure.[7] However, for the specific introduction of a methyl group at the N2 position and a carboxylate at the C7 position, the direct methylation of the pre-formed indazole-7-carboxylate is often the more straightforward approach.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the O-methyl protons of the ester. The chemical shifts and coupling constants will be characteristic of the 2,7-disubstituted indazole ring system.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide valuable information on the carbon skeleton of the molecule. Key signals will include those for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Note to Researchers: It is imperative to obtain and interpret the actual NMR spectra of the synthesized compound to confirm its identity and purity. The predicted data serves as a guide for what to expect.

Potential Applications in Drug Discovery

The 2H-indazole scaffold is a key pharmacophore in a number of biologically active molecules.[4][8] While specific biological data for this compound is not yet widely reported, its structural features suggest potential for exploration in several therapeutic areas.

Kinase Inhibition

The indazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bonding interactions with the hinge region of protein kinases. The substitution pattern on the indazole ring is critical for achieving potency and selectivity.

Anti-inflammatory and Anti-cancer Activity

Derivatives of 2H-indazole have been investigated for their anti-inflammatory and anti-cancer properties.[4] The specific substitution at the 2 and 7 positions of the indazole ring in this compound provides a unique template for further chemical modification and biological evaluation.

Figure 3: The central role of the 2H-indazole scaffold in medicinal chemistry.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed biological data for this specific compound is yet to be fully elucidated, the established importance of the 2H-indazole scaffold warrants further investigation.

Future research should focus on:

-

Developing and optimizing a scalable and highly regioselective synthesis for this compound.

-

Thoroughly characterizing the compound using a full suite of analytical techniques, including 2D NMR and X-ray crystallography.

-

Evaluating its biological activity in a range of in vitro and in vivo assays to uncover its therapeutic potential.

This in-depth guide provides a solid foundation for researchers to embark on the synthesis and exploration of this compound, a promising molecule in the ever-expanding landscape of medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

- Cortés-Gines, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.

- Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15187-15196.

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Retrieved from [Link]

- Penning, T. D., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Journal of Medicinal Chemistry, 53(8), 3142-3153.

- Capuzzi, S. J., et al. (2022).

- Wray, B. C., & Stambuli, J. P. (2010). Synthesis of Indazoles by Oxidative N–N Bond Formation. Organic Letters, 12(20), 4576-4579.

-

Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1034–1045.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-7-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-methyl-2H-indazole-7-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its fundamental properties, robust synthesis strategies, definitive characterization methodologies, and its emerging role in the development of novel therapeutics.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to bind to a wide range of biological targets, often with high affinity and specificity. The indazole core is a bioisostere of indole, found in numerous biologically active molecules.[1]

Indazoles exist in tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the nitrogen-bound hydrogen atom. The substitution pattern, particularly on the pyrazole ring nitrogens, profoundly influences the molecule's spatial arrangement and electronic properties, thereby dictating its pharmacological activity. The 2H-indazole regioisomer, the subject of this guide, is a common motif in potent therapeutic agents, including kinase inhibitors.

Core Physicochemical & Structural Properties

This compound is a derivative of the indazole core, characterized by a methyl group at the N-2 position and a methyl ester at the C-7 position. These features are critical for its chemical reactivity and biological function.

Molecular Structure

The structural representation of this compound is essential for understanding its chemical properties.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key quantitative properties of the molecule are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-methylindazole-7-carboxylate | J&K Scientific |

| CAS Number | 1092351-88-6 | Angene, J&K Scientific |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Angene, Chemenu |

| Molecular Weight | 190.20 g/mol | Sigma-Aldrich, Chemenu |

| MDL Number | MFCD11109408 | Angene |

Synthesis Strategy: Regioselective N-Alkylation

The synthesis of N-substituted indazoles presents a regioselectivity challenge, as alkylation can occur at either the N-1 or N-2 position. For this compound, the desired product is the N-2 isomer.

Causality of Regioselective Synthesis

Field-proven research has demonstrated that the substituent on the indazole's benzene ring exerts strong directive effects on the outcome of N-alkylation. Specifically, the presence of an electron-withdrawing methyl carboxylate group at the C-7 position facilitates excellent N-2 regioselectivity (≥96%).[1] This effect is attributed to the electronic influence of the C-7 substituent, which alters the nucleophilicity of the adjacent N-1 position, thereby favoring alkylation at the more distant and sterically accessible N-2 position.

This inherent directing effect allows for a robust and high-yielding synthesis from the commercially available precursor, Methyl 1H-indazole-7-carboxylate.

Caption: High-level workflow for the regioselective synthesis.

Detailed Experimental Protocol

The following protocol is a validated methodology for achieving high regioselectivity in the synthesis of the target compound.

-

Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 1H-indazole-7-carboxylate (1.0 eq).

-

Solvation: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Expertise & Experience Insight: The use of a strong, non-nucleophilic base like NaH is crucial. It efficiently deprotonates the indazole nitrogen to form the indazolide anion, which is the active nucleophile. Adding it at 0 °C controls the exothermic reaction and prevents potential side reactions.

-

-

Alkylation: While maintaining the temperature at 0 °C, add a methylating agent such as iodomethane (CH₃I, 1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure this compound.

Structural Verification and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the correct regioisomer has been synthesized.

Spectroscopic Characterization Methods

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms proton environment and connectivity. | Aromatic protons (3H) in the 7-8 ppm range. A singlet for the N-CH₃ group (~4.2 ppm). A singlet for the O-CH₃ group (~3.9 ppm). A singlet for the C3-H proton (~8.2 ppm). |

| ¹³C NMR | Confirms carbon backbone. | Signals for aromatic carbons, the ester carbonyl carbon (~165 ppm), the N-CH₃ carbon, and the O-CH₃ carbon. |

| HMBC | Differentiates N-1 vs. N-2 isomers. | Crucial for validation: A ³J-correlation is expected between the N-CH₃ protons and the C3 carbon. No correlation should be observed between the N-CH₃ protons and the C7a carbon. This definitively confirms N-2 methylation. |

| HRMS (ESI) | Confirms exact mass and molecular formula. | Calculated m/z for [C₁₀H₁₀N₂O₂ + H]⁺: 191.0815. Found value should be within ±5 ppm. |

Applications in Drug Development

The 2H-indazole scaffold is a cornerstone in the design of targeted therapies, particularly in oncology and immunology.

-

Kinase Inhibition: Many 2H-indazole derivatives function as potent ATP-competitive kinase inhibitors. The scaffold effectively mimics the adenine hinge-binding region of ATP, allowing for high-affinity interactions with the active sites of various kinases implicated in cancer cell proliferation and survival.[1]

-

Immunomodulation: Recent studies have explored 2H-indazole-3-carboxamides as novel, potent antagonists of the prostanoid EP4 receptor. Antagonizing this receptor is a promising strategy for colorectal cancer immunotherapy.

-

Broader Therapeutic Potential: The indazole nucleus is present in drugs targeting a wide array of conditions, including bacterial infections, inflammation, diabetes, and neurodegenerative diseases, highlighting its versatility and significance in pharmaceutical research.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]

-

Angene Chemical. (n.d.). Methyl 2-methylindazole-7-carboxylate. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved January 28, 2026, from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). WO2023225244A1 - Heterocyclic compounds for treating Huntington's disease.

-

Alam, O., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1949–1961. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved January 28, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved January 28, 2026, from [Link]

-

Cia, A. D., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 2088-2098. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved January 28, 2026, from [Link]

-

Alam, O., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [Data set]. Beilstein Journal of Organic Chemistry, 17. [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-methyl-2H-indazole-7-carboxylate, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and the broader context of its potential applications in drug discovery, grounded in the established biological significance of the indazole scaffold.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific discourse. The compound in focus is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

Indazole Core: The foundational structure is indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.

-

Numbering and Tautomerism: Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. The "2H" designation in the name specifies that the hydrogen on the pyrazole ring has been replaced at the N2 position.[1]

-

Substituents:

-

A methyl group is attached to the nitrogen at position 2.

-

A methyl carboxylate group (-COOCH₃) is located at position 7 of the indazole ring.

-

The Chemical Abstracts Service (CAS) has assigned the number 1092351-88-6 to this specific molecule, which serves as a unique identifier in chemical databases and literature.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Synthesis Strategies for the 2H-Indazole Scaffold

One prominent and versatile method is the copper-catalyzed one-pot, three-component reaction .[2] This approach typically involves the reaction of a 2-bromobenzaldehyde derivative, a primary amine (in this case, methylamine to introduce the 2-methyl group), and an azide source. The copper catalyst is crucial for facilitating the formation of the C-N and N-N bonds necessary for constructing the indazole ring system.[2]

A general workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Considerations:

-

Catalyst and Ligand System: The choice of the copper source and ligand can significantly impact the reaction efficiency and yield. Copper(I) iodide (CuI) with N,N,N',N'-tetramethylethylenediamine (TMEDA) is a commonly used system.[3]

-

Solvent and Temperature: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) are often employed, and the reaction typically requires elevated temperatures.[3]

-

Purification: The final product is usually isolated and purified using column chromatography, taking advantage of the polarity differences between the product and any remaining starting materials or byproducts.[3]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.19 g/mol | |

| CAS Number | 1092351-88-6 | |

| Appearance | Expected to be a solid at room temperature | [2] |

| Purity | Commercially available up to 97% | [2] |

Spectroscopic Characterization:

While specific experimental spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on the analysis of closely related indazole derivatives.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the N-methyl group, and a singlet for the methyl ester group. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 7-carboxylate substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shift of the carbonyl carbon in the ester group will be a key diagnostic peak.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Relevance in Medicinal Chemistry and Drug Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[3] Derivatives of indazole have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[5]

Potential Applications of this compound:

Given the biological importance of the indazole nucleus, this compound serves as a valuable building block and intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality at the 7-position provides a convenient handle for further chemical modifications, such as:

-

Amidation: The ester can be readily converted to an amide, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This is a common strategy in the development of kinase inhibitors.

-

Reduction: The ester can be reduced to an alcohol, which can then be used in various other transformations.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a key intermediate for coupling with amines or alcohols.

The 2-methyl substitution on the indazole ring is a common feature in many biologically active indazole-containing compounds.

A logical workflow for utilizing this compound in a drug discovery program is outlined below:

Caption: Workflow for the use of this compound in drug discovery.

Conclusion

This compound is a well-defined chemical entity with significant potential as a versatile building block in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is limited in publicly accessible literature, its synthesis can be approached through established methodologies for 2H-indazoles. The strategic importance of the indazole scaffold in medicinal chemistry underscores the value of this compound for researchers and professionals engaged in the design and development of new therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.

- Faria, J. V., et al. (2012).

- Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 572-576.

-

Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

- Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.

Sources

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectral Properties of Methyl 2-methyl-2H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Isomerism

Indazoles are bicyclic aromatic heterocycles that exist in different tautomeric forms.[1] The core of the title compound is the 2H-indazole tautomer, where the methyl group is attached to the nitrogen atom at position 2. The methyl carboxylate group is substituted at position 7 of the indazole ring. Understanding this specific substitution pattern is crucial for the correct interpretation of the spectral data.

Caption: Structure of Methyl 2-methyl-2H-indazole-7-carboxylate with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (in ppm) are relative to a standard reference, typically tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H3 | ~8.0 | Singlet | - | The proton at position 3 is expected to be a singlet due to the absence of adjacent protons. |

| H4 | ~7.8 | Doublet of doublets | J ≈ 8.5, 1.0 | Coupled to H5 and H6. |

| H5 | ~7.1 | Triplet | J ≈ 8.0 | Coupled to H4 and H6. |

| H6 | ~7.6 | Doublet of doublets | J ≈ 7.5, 1.0 | Coupled to H5 and H4. |

| N-CH₃ | ~4.2 | Singlet | - | The methyl group attached to the nitrogen at position 2. |

| O-CH₃ | ~3.9 | Singlet | - | The methyl group of the ester. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~166 | Carbonyl carbon of the ester group.[2] |

| C7a | ~145 | Bridgehead carbon adjacent to the ester group. |

| C3 | ~135 | Carbon at position 3. |

| C3a | ~128 | Bridgehead carbon. |

| C6 | ~125 | Aromatic carbon. |

| C4 | ~122 | Aromatic carbon. |

| C5 | ~120 | Aromatic carbon. |

| C7 | ~115 | Carbon attached to the ester group. |

| O-CH₃ | ~52 | Methyl carbon of the ester. |

| N-CH₃ | ~40 | Methyl carbon attached to nitrogen. |

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (Molecular Formula: C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.19 g/mol .

-

Molecular Ion (M⁺): m/z ≈ 190

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺, m/z ≈ 159

-

Loss of the methyl ester group (-COOCH₃): [M - 59]⁺, m/z ≈ 131

-

Loss of the N-methyl group (-CH₃): [M - 15]⁺, m/z ≈ 175

-

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ester) | 1725-1705 | Strong |

| C=C (aromatic) | 1600-1450 | Medium to Strong |

| C-N | 1350-1000 | Medium |

| C-O (ester) | 1300-1000 | Strong |

Synthesis and Experimental Protocols

While a specific synthetic procedure for this compound is not detailed in the readily available literature, a plausible and efficient synthesis can be designed based on established methods for indazole chemistry.[3] A common approach involves the synthesis of the indazole core followed by functional group manipulations.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Fischer Esterification

-

Dissolution: Dissolve 2-methyl-2H-indazole-7-carboxylic acid (1.0 eq) in an excess of methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol for Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[4] The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Infrared Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging data from the analogous carboxylic acid and fundamental spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The provided protocols offer practical guidance for its synthesis and spectral analysis.

References

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3543-3557. [Link]

-

Pessoa, J. C., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(11), 4436-4455. [Link]

-

Yoshida, H., et al. (2007). Supporting Information for A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(19), 3442-3445. [Link]

-

Bandyopadhyay, P., & S. S. V. Ramasastry. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

Sources

A Technical Guide to the NMR Spectral Analysis of Methyl 2-methyl-2H-indazole-7-carboxylate

Introduction

For researchers and scientists engaged in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-methyl-2H-indazole-7-carboxylate, a heterocyclic compound of interest in pharmaceutical research. The indazole core is a significant scaffold in numerous biologically active molecules.[1][2] This document will not only present the spectral data but also delve into the rationale behind the spectral assignments, providing a framework for the analysis of related derivatives.

The differentiation between N1 and N2 substituted indazoles is a common challenge, and NMR spectroscopy is a particularly powerful tool for this purpose, as the two isomers typically exhibit distinct ¹H and ¹³C NMR spectra.[1]

Molecular Structure and Predicted NMR Spectra

The structure of this compound is presented below. The numbering of the indazole ring system is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds and the known effects of substituents on aromatic systems. The data is presented for a solution in CDCl₃, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.1 - 8.3 | s | - |

| H-4 | ~7.6 - 7.8 | d | ~8.0 |

| H-5 | ~7.0 - 7.2 | t | ~8.0 |

| H-6 | ~7.4 - 7.6 | d | ~8.0 |

| N-CH₃ | ~4.1 - 4.3 | s | - |

| O-CH₃ | ~3.9 - 4.1 | s | - |

Justification for Assignments:

-

H-3: This proton is on a carbon adjacent to a nitrogen atom in a five-membered heterocyclic ring, which typically results in a downfield shift. Its singlet multiplicity is due to the absence of adjacent protons.

-

Aromatic Protons (H-4, H-5, H-6): These protons on the benzene ring will exhibit characteristic splitting patterns. H-4 and H-6 are expected to be doublets due to coupling with H-5, while H-5 will be a triplet from coupling to both H-4 and H-6. The electron-withdrawing carboxylate group at C-7 will influence the chemical shifts of the adjacent protons.

-

N-CH₃: The methyl group attached to the nitrogen atom is expected to appear as a singlet in the region of 4.1-4.3 ppm.

-

O-CH₃: The methyl ester protons will also be a singlet, typically found around 3.9-4.1 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are also based on data from related indazole structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 168 |

| C-3 | ~122 - 125 |

| C-3a | ~120 - 123 |

| C-4 | ~128 - 131 |

| C-5 | ~121 - 124 |

| C-6 | ~125 - 128 |

| C-7 | ~115 - 118 |

| C-7a | ~148 - 151 |

| N-CH₃ | ~38 - 41 |

| O-CH₃ | ~51 - 54 |

Justification for Assignments:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

Aromatic and Heterocyclic Carbons: The chemical shifts of the carbons in the bicyclic ring system are influenced by the nitrogen atoms and the carboxylate substituent. The carbons directly attached to nitrogen (C-3 and C-7a) will have distinct chemical shifts.

-

Methyl Carbons (N-CH₃ and O-CH₃): The N-methyl and O-methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Experimental workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, and CDCl₃ is a common choice for many organic molecules.[3][4][5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

-

NMR Tube Loading:

-

Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the tube is appropriate for the NMR spectrometer's probe (typically around 4-5 cm).

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed analysis, justified by established principles of NMR spectroscopy and data from related compounds, serves as a valuable resource for researchers in the field. The provided experimental protocol outlines the necessary steps to acquire high-quality NMR data, ensuring the accurate structural characterization of this and similar molecules. The ability to distinguish between constitutional isomers such as N-1 and N-2 substituted indazoles is a key application of NMR spectroscopy in synthetic and medicinal chemistry.[1]

References

-

Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 10346-10367. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information for: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

-

Wiley-VCH. (2007). Supporting Information for: Synthesis of 1H-Indazoles by [2+3] Cycloaddition of Diazo Compounds with Arynes. [Link]

-

Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

-

Diva-Portal.org. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]

-

Elguero, J., Fruchier, A., & Pellegrin, V. (2016). 13C NMR of indazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

-

PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(15), 4989. [Link]

Sources

"Methyl 2-methyl-2H-indazole-7-carboxylate" mass spectrometry

An In-depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-methyl-2H-indazole-7-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthetic compound destined for high-stakes applications, unambiguous structural confirmation is paramount. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing not only accurate mass measurement for molecular formula confirmation but also detailed structural information through fragmentation analysis (MS/MS).

A particular analytical challenge for N-methylated indazoles is the potential for isomerism. The methylation can occur at either the N1 or N2 position of the indazole ring, leading to isomers with identical mass but potentially different chemical and biological properties. Differentiating these isomers is a critical task that can be effectively addressed with carefully designed mass spectrometry experiments.

This guide provides a comprehensive overview of the principles and a practical workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers and scientists in drug development and chemical analysis, offering insights into experimental design, data interpretation, and the subtle yet crucial differences in the fragmentation patterns of N-methylated indazole isomers.

Predicted Mass and Isotopic Pattern

The initial step in any mass spectrometry analysis is the accurate prediction of the expected mass-to-charge ratio (m/z) for the analyte. For this compound, the molecular formula is C₁₀H₁₀N₂O₂.

-

Monoisotopic Mass: 190.0742 g/mol

In electrospray ionization (ESI) positive mode, the molecule is expected to be protonated. Therefore, the primary ion observed in the full scan MS spectrum will be the protonated molecule, [M+H]⁺.

-

Expected [M+H]⁺ m/z: 191.0815

The presence of carbon isotopes (¹³C) will result in a characteristic isotopic pattern. The A+1 peak, corresponding to the presence of a single ¹³C atom, will have a relative abundance of approximately 11.07% of the A peak (the monoisotopic [M+H]⁺ peak). This predicted pattern is a key diagnostic feature for confirming the elemental composition.

Experimental Workflow: LC-MS/MS Analysis

A robust and reproducible liquid chromatography-mass spectrometry method is essential for the analysis of this compound. The following protocol outlines a standard approach.

Experimental Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation of the analyte in the ESI source.

-

-

Liquid Chromatography (LC):

-

Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode. ESI is the preferred method for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated in solution.

-

MS1 Scan: Acquire full scan data from m/z 50 to 500 to detect the protonated molecule [M+H]⁺ at m/z 191.08.

-

MS2 Scan (Tandem MS): Perform product ion scans on the precursor ion at m/z 191.08. This involves isolating this ion, subjecting it to collision-induced dissociation (CID), and detecting the resulting fragment ions.

-

Collision Energy: This is a critical parameter to optimize. A collision energy ramp (e.g., 10-40 eV) is recommended to observe a full range of fragment ions. The optimal collision energy will provide a balance between the precursor ion and information-rich fragment ions.

-

-

Workflow Diagram

Caption: LC-MS/MS workflow for the analysis of this compound.

Interpretation of Mass Spectra: Predicted Fragmentation Pathways

The MS/MS spectrum is where the detailed structural information is revealed. The fragmentation of the protonated molecule (m/z 191.08) is driven by the stability of the resulting fragment ions and neutral losses. For this compound, several key fragmentation pathways can be predicted.

The fragmentation of N-methylated indazole isomers can be subtly different, and these differences are key to their differentiation. Studies on similar heterocyclic systems have shown that the position of the methyl group can influence the stability of the indazole ring and the fragmentation pathways it undergoes.

Key Predicted Fragmentations

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 191.08 | 176.06 | CH₃• (15.02 Da) | Loss of the N-methyl group |

| 191.08 | 160.06 | CH₂O (30.01 Da) | Loss of formaldehyde from the N-methyl and ester groups |

| 191.08 | 159.06 | CH₃OH (32.03 Da) | Loss of methanol from the ester group |

| 191.08 | 131.06 | •COOCH₃ (59.02 Da) | Loss of the entire carbomethoxy group |

| 131.06 | 104.05 | HCN (27.01 Da) | Loss of hydrogen cyanide from the indazole ring |

The loss of the N-methyl group (resulting in the m/z 176.06 ion) and the subsequent fragmentation of the indazole ring are often diagnostic. The relative abundance of these fragment ions can differ significantly between N1 and N2 isomers, providing a basis for their differentiation.

Predicted Fragmentation Diagram

Caption: Predicted fragmentation pathway for protonated this compound.

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, can provide unambiguous confirmation of its structure. By combining high-resolution mass measurement of the precursor ion with a detailed analysis of the MS/MS fragmentation pattern, one can confidently verify the molecular formula and gain high-confidence structural information. The key to success lies in a well-designed LC-MS method, careful optimization of MS parameters, particularly collision energy, and a sound understanding of the fundamental fragmentation pathways of N-methylated heterocyclic compounds. The subtle differences in these pathways are often the key to distinguishing between closely related isomers, a critical step in modern chemical research and development.

References

-

Cole, R. B. (2010). Electrospray and MALDI Mass Spectrometry: Fundamental Principles and Analytical Applications. John Wiley & Sons. [Link]

-

Brooke, D., et al. (2003). The gas-phase fragmentation of some isomeric N-methylated indazoles. Journal of the American Society for Mass Spectrometry, 14(9), 986-996. [Link]

Technical Whitepaper: Solubility Profiling & Process Chemistry of Methyl 2-methyl-2H-indazole-7-carboxylate

Executive Summary

Methyl 2-methyl-2H-indazole-7-carboxylate (CAS 1150617-54-1) is a critical pharmaceutical intermediate, most notably serving as the regiospecific building block for the PARP inhibitor Niraparib (Zejula).

The synthesis of this compound presents a classic process chemistry challenge: Tautomeric Selectivity . The methylation of indazole-7-carboxylate typically yields a mixture of the thermodynamically stable N1-isomer and the kinetically favored (and often desired) N2-isomer.

This guide addresses the solubility profile of the N2-isomer not merely as a physical constant, but as the primary lever for purification. By exploiting the differential solubility between the N1 and N2 isomers in specific organic solvent systems, researchers can achieve high purity without relying solely on expensive chromatographic techniques.

Chemical Identity & Physicochemical Profile[1][2]

Before establishing solubility protocols, we must define the substrate's fundamental properties. The 2H-indazole core is less aromatic than the 1H-isomer, leading to distinct electronic and solubility behaviors.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1150617-54-1 (Note: Isomers may have distinct CAS) |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic) |

| pKa (Conjugate Acid) | ~2.0 - 3.0 (Weakly basic N2 nitrogen) |

| Key Impurity | Methyl 1-methyl-1H-indazole-7-carboxylate (Regioisomer) |

The N1 vs. N2 Solubility Differential